molecular formula C19H25N5O2 B1663702 SN003

SN003

Cat. No.: B1663702
M. Wt: 355.4 g/mol
InChI Key: FZMBHAQCHCEGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SN 003 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of SN 003 typically involves large-scale organic synthesis processes, ensuring high purity and yield. The production process is optimized for scalability and cost-effectiveness, often utilizing automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: SN 003 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of SN 003, each with potentially different biological activities and properties .

Scientific Research Applications

SN 003 has a wide range of applications in scientific research:

Mechanism of Action

SN 003 exerts its effects by binding to the corticotropin-releasing factor receptor 1 (CRF1), thereby inhibiting the receptor’s activity. This inhibition prevents the release of adrenocorticotropic hormone (ACTH), which is involved in the body’s stress response. By modulating this pathway, SN 003 can reduce stress-related behaviors and physiological responses .

Comparison with Similar Compounds

Uniqueness: SN 003 is unique due to its high selectivity for CRF1 over other receptors, making it a valuable tool in research focused on stress-related pathways. Its reversible binding and specific inhibition of CRF1 distinguish it from other compounds in its class .

Properties

IUPAC Name

1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-6-14(11-25-4)24-17-10-13(3)20-19(18(17)22-23-24)21-16-8-7-15(26-5)9-12(16)2/h7-10,14H,6,11H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMBHAQCHCEGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)N1C2=C(C(=NC(=C2)C)NC3=C(C=C(C=C3)OC)C)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.